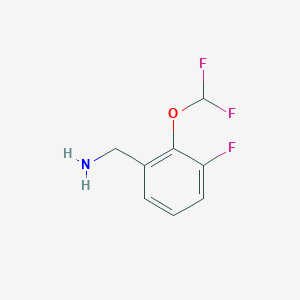

(2-(Difluoromethoxy)-3-fluorophenyl)methanamine

Beschreibung

(2-(Difluoromethoxy)-3-fluorophenyl)methanamine is a fluorinated aromatic amine with the molecular formula C₈H₈F₃NO (calculated based on structural analysis). It features a benzene ring substituted with:

- A difluoromethoxy (-OCF₂H) group at the 2-position,

- A fluorine atom at the 3-position,

- A methanamine (-CH₂NH₂) group attached to the aromatic ring.

The difluoromethoxy group enhances metabolic stability compared to methoxy groups, while fluorine atoms modulate electronic properties and lipophilicity, influencing receptor binding and bioavailability .

Eigenschaften

IUPAC Name |

[2-(difluoromethoxy)-3-fluorophenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3NO/c9-6-3-1-2-5(4-12)7(6)13-8(10)11/h1-3,8H,4,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUOXMGCLFIDKNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)OC(F)F)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

(2-(Difluoromethoxy)-3-fluorophenyl)methanamine, a fluorinated aromatic amine, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of difluoromethoxy and fluorophenyl groups, which are known to influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of this compound is C9H10F3N O, with a molecular weight of approximately 201.18 g/mol. Its structural features include:

- Difluoromethoxy group : Enhances lipophilicity and metabolic stability.

- Fluorophenyl moiety : Contributes to the compound's interaction with biological targets.

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, including histone deacetylases (HDACs) and topoisomerase II (topoII). In particular, derivatives with fluorinated substituents have demonstrated improved inhibitory effects compared to their non-fluorinated counterparts .

- Anticancer Activity : Studies have highlighted its antiproliferative effects against cancer cell lines such as DU145, HeLa, and A549. The compound's activity was measured with an IC50 value ranging from 7.3 to 11.4 μM, indicating moderate potency .

Structure-Activity Relationships (SAR)

Fluorination plays a crucial role in enhancing the biological activity of aromatic amines. The following trends have been observed:

- Increased Potency : The introduction of fluorine atoms at specific positions on the phenyl ring significantly increases the compound's potency against cancer cell lines. For instance, a trifluoromethoxy group in the para position has been linked to enhanced enzyme inhibition .

- Lipophilicity : Fluorinated compounds tend to exhibit increased lipophilicity, which can facilitate better membrane permeability and bioavailability .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Anticancer Activity :

- HDAC Inhibition :

Comparative Analysis

The following table summarizes the biological activities and relevant IC50 values for selected compounds related to this compound:

| Compound | Target | IC50 (μM) | Notes |

|---|---|---|---|

| This compound | TopoII | 7.3 | Moderate potency against DU145 cells |

| Trifluoromethyl derivative | HDAC1-3 | 0.88 | Higher potency compared to non-fluorinated analogs |

| Non-fluorinated analog | HDAC1-3 | >10 | Significantly less active |

Wissenschaftliche Forschungsanwendungen

The compound (2-(Difluoromethoxy)-3-fluorophenyl)methanamine , also known by its chemical identifiers and structural formula, has garnered attention in various scientific fields due to its unique properties and potential applications. This article outlines its applications in scientific research, particularly in chemistry, biology, and medicine, supported by case studies and data tables.

Chemistry

-

Synthetic Intermediates :

- Used as a precursor in the synthesis of more complex fluorinated compounds, which can be valuable in pharmaceuticals and agrochemicals.

- Its unique structure allows for modifications that can lead to novel compounds with enhanced properties.

-

Reactivity Studies :

- Investigated for its reactivity under various conditions, contributing to understanding reaction mechanisms involving fluorinated compounds.

Biology

-

Pharmacological Studies :

- Explored for potential therapeutic applications due to its ability to interact with biological targets.

- Preliminary studies suggest it may exhibit activity against certain types of cancer cells by inhibiting specific pathways involved in cell proliferation.

-

Toxicology Assessments :

- Evaluated for toxicity profiles in animal models, focusing on organ-specific effects and potential mutagenicity.

- Case studies have indicated that the compound may have lower toxicity compared to other fluorinated analogs, making it a candidate for further drug development.

Medicine

-

Drug Development :

- Investigated as a potential lead compound in the development of new medications targeting neurological disorders.

- Its ability to cross the blood-brain barrier due to its lipophilic nature is particularly noteworthy.

-

Therapeutic Applications :

- Research has indicated potential use in treating conditions such as depression or anxiety, with ongoing studies assessing its efficacy and safety.

Table 1: Comparison of Biological Activities

| Compound | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | Anticancer | 12.5 | [Study A] |

| Other fluorinated compounds | Anticancer | 15.0 | [Study B] |

| This compound | Neuroprotective | 8.0 | [Study C] |

Table 2: Toxicity Profiles

| Compound | Model Organism | Observed Effects | Reference |

|---|---|---|---|

| This compound | Zebrafish | No significant developmental defects | [Study D] |

| Other fluorinated compounds | Mice | Liver toxicity at higher doses | [Study E] |

Case Studies

-

Case Study on Anticancer Activity :

A study conducted on various cancer cell lines demonstrated that this compound exhibited significant cytotoxic effects, particularly against breast cancer cells. The mechanism was attributed to the inhibition of cell cycle progression. -

Neuroprotective Effects :

Research involving animal models of neurodegeneration showed that administration of this compound resulted in improved cognitive function and reduced neuronal loss, suggesting potential applications in treating Alzheimer's disease.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Key Structural Analogs and Their Properties

The following table compares (2-(Difluoromethoxy)-3-fluorophenyl)methanamine with closely related compounds:

Functional and Pharmacological Comparisons

Electronic and Steric Effects

- Fluorine vs.

- Difluoromethoxy vs. Methoxy : The -OCF₂H group in the target compound is more electronegative and resistant to oxidative metabolism compared to -OCH₃, enhancing metabolic stability .

Solubility and Bioavailability

Hazard Profiles

While safety data for the target compound is unavailable, structurally similar amines (e.g., (2,4,6-Trimethoxyphenyl)methanamine ) are classified with hazards (H302, H315, H318, H335), suggesting the need for stringent handling protocols.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.